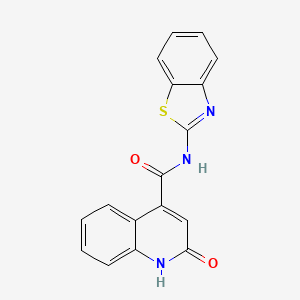![molecular formula C15H13NO2 B5886235 1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
1-[3-(2-furyl)acryloyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-furyl)acryloyl]indoline, also known as Curcumin, is a naturally occurring polyphenolic compound found in turmeric. It has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects. Curcumin has been shown to modulate various signaling pathways and target multiple molecular targets, making it a promising candidate for the development of new drugs.
作用机制
1-[3-(2-furyl)acryloyl]indoline's mechanism of action is complex and multifaceted. It has been shown to modulate various signaling pathways and target multiple molecular targets. 1-[3-(2-furyl)acryloyl]indoline can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and inducible nitric oxide synthase (iNOS). It can also activate various transcription factors, including nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1). 1-[3-(2-furyl)acryloyl]indoline can also modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-[3-(2-furyl)acryloyl]indoline has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. 1-[3-(2-furyl)acryloyl]indoline has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. It has also been found to have anticancer properties, which can inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
1-[3-(2-furyl)acryloyl]indoline has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. 1-[3-(2-furyl)acryloyl]indoline has been extensively studied, and its properties and mechanisms of action are well understood. However, 1-[3-(2-furyl)acryloyl]indoline also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. 1-[3-(2-furyl)acryloyl]indoline can also be unstable under certain conditions, which can affect its activity.
未来方向
There are several future directions for the study of 1-[3-(2-furyl)acryloyl]indoline. One area of research is the development of new drugs based on 1-[3-(2-furyl)acryloyl]indoline's properties. Researchers are also studying the use of 1-[3-(2-furyl)acryloyl]indoline in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new methods for synthesizing and delivering 1-[3-(2-furyl)acryloyl]indoline to improve its solubility and stability. Researchers are also studying the use of 1-[3-(2-furyl)acryloyl]indoline in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
合成方法
1-[3-(2-furyl)acryloyl]indoline can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method for synthesizing 1-[3-(2-furyl)acryloyl]indoline is through the extraction of turmeric using organic solvents such as ethanol or acetone. Chemical synthesis involves the reaction of ferulic acid and vanillin to produce 1-[3-(2-furyl)acryloyl]indoline. Biotransformation involves the use of microorganisms to convert ferulic acid to 1-[3-(2-furyl)acryloyl]indoline.
科学研究应用
1-[3-(2-furyl)acryloyl]indoline has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. 1-[3-(2-furyl)acryloyl]indoline has been found to modulate various signaling pathways and target multiple molecular targets, making it a promising candidate for the development of new drugs. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
属性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-8,11H,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDULHCELCQOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)





![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)
